2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acenaphthylene moiety, a sulfanyl group, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate can be synthesized through the reduction of acenaphthenequinone using a suitable reducing agent such as sodium borohydride .
The next step involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 2-bromoacetyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride generated during the reaction .
Finally, the amide is reacted with 2-phenylethylamine in the presence of a sulfanylating agent such as thiourea to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: A precursor in the synthesis of the target compound.
N-(2-Phenylethyl)acetamide: Shares the acetamide linkage and phenylethyl group.
2-Bromoacetyl chloride: Used in the synthesis of the intermediate amide.
Uniqueness
2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its combination of structural features, including the acenaphthylene moiety, sulfanyl group, and phenylethyl acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H24N2O2S/c27-22(25-14-13-17-5-2-1-3-6-17)15-29-16-23(28)26-21-12-11-19-10-9-18-7-4-8-20(21)24(18)19/h1-8,11-12H,9-10,13-16H2,(H,25,27)(H,26,28) |
InChI Key |
CVFYXPCLJHMKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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